molecular formula C20H28NO3+ B12815053 Endobenzyline CAS No. 748710-60-3

Endobenzyline

Cat. No.: B12815053
CAS No.: 748710-60-3
M. Wt: 330.4 g/mol
InChI Key: TVEJJYBKWFNIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endobenzyline involves several steps, starting with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylhydroxyphenylacetyl intermediate. This intermediate is then reacted with N,N,N-trimethylethanaminium to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Endobenzyline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Endobenzyline include:

Uniqueness

This compound is unique due to its specific molecular structure and the presence of the bicyclo[2.2.1]hept-5-en-2-ylhydroxyphenylacetyl moiety. This structural feature distinguishes it from other cholinergic agents and contributes to its unique pharmacological profile .

Properties

CAS No.

748710-60-3

Molecular Formula

C20H28NO3+

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-(2-bicyclo[2.2.1]hept-5-enyl)-2-hydroxy-2-phenylacetyl]oxyethyl-trimethylazanium

InChI

InChI=1S/C20H28NO3/c1-21(2,3)11-12-24-19(22)20(23,17-7-5-4-6-8-17)18-14-15-9-10-16(18)13-15/h4-10,15-16,18,23H,11-14H2,1-3H3/q+1

InChI Key

TVEJJYBKWFNIQS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)C(C1CC2CC1C=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.